molecular formula C16H12O3 B13774146 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- CAS No. 4440-98-6

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

Cat. No.: B13774146
CAS No.: 4440-98-6
M. Wt: 252.26 g/mol
InChI Key: ADFLDJCSCJHDEY-UHFFFAOYSA-N
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Description

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is a complex organic compound with the molecular formula C16H14O2 It is known for its unique structure, which includes an epoxy group and two phenyl groups attached to a butanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves the reaction of 1,4-diphenyl-1,4-butanedione with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxy group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for various research and industrial purposes .

Properties

CAS No.

4440-98-6

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(3-benzoyloxiran-2-yl)-phenylmethanone

InChI

InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H

InChI Key

ADFLDJCSCJHDEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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